molecular formula C10H9ClN2O B7882459 6-Chloro-1-ethyl-1H-benzo[d]imidazole-2-carbaldehyde

6-Chloro-1-ethyl-1H-benzo[d]imidazole-2-carbaldehyde

Cat. No.: B7882459
M. Wt: 208.64 g/mol
InChI Key: MIHAGDZYANLGOX-UHFFFAOYSA-N
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Description

6-Chloro-1-ethyl-1H-benzo[d]imidazole-2-carbaldehyde is a heterocyclic compound that features a benzimidazole core with a chloro and ethyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-1-ethyl-1H-benzo[d]imidazole-2-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4-chloro-1,2-phenylenediamine with ethyl chloroformate, followed by formylation to introduce the aldehyde group. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure efficiency and scalability. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also considered to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions: 6-Chloro-1-ethyl-1H-benzo[d]imidazole-2-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

6-Chloro-1-ethyl-1H-benzo[d]imidazole-2-carbaldehyde has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of dyes, pigments, and other functional materials.

Mechanism of Action

The mechanism of action of 6-Chloro-1-ethyl-1H-benzo[d]imidazole-2-carbaldehyde is largely dependent on its interaction with biological targets. It is believed to exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. The molecular pathways involved may include inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

  • 6-Chloro-1H-benzo[d]imidazole-2-carbaldehyde
  • 1-Ethyl-1H-benzo[d]imidazole-2-carbaldehyde
  • 6-Chloro-1-methyl-1H-benzo[d]imidazole-2-carbaldehyde

Comparison: 6-Chloro-1-ethyl-1H-benzo[d]imidazole-2-carbaldehyde is unique due to the presence of both chloro and ethyl substituents, which can influence its reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for specific applications .

Properties

IUPAC Name

6-chloro-1-ethylbenzimidazole-2-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2O/c1-2-13-9-5-7(11)3-4-8(9)12-10(13)6-14/h3-6H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIHAGDZYANLGOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=CC(=C2)Cl)N=C1C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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